

Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives

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Compound of Interest		
Compound Name:	N-(2-Aminophenyl)-2-	
	chloronicotinamide	
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A Comparative Guide to the Structure-Activity Relationships of **N-(2-Aminophenyl)-2-chloronicotinamide** Derivatives and Related Analogs

Introduction

The N-(2-aminophenyl)-2-chloronicotinamide scaffold represents a confluence of two key pharmacophores: the nicotinamide moiety, a well-known component in various bioactive molecules, and the 2-aminophenyl-amide linkage, which is present in a range of kinase and histone deacetylase (HDAC) inhibitors. While specific structure-activity relationship (SAR) studies on N-(2-Aminophenyl)-2-chloronicotinamide derivatives are not extensively documented in publicly available literature, a comparative analysis of related structures provides valuable insights into the potential biological activities and SAR trends for this class of compounds. This guide synthesizes findings from studies on 2-aminonicotinamide and N-(2-aminophenyl)-amide derivatives to infer potential activities and guide future research.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of **N-(2-Aminophenyl)-2-chloronicotinamide** could be explored for various therapeutic applications, including:



- Antifungal Activity: 2-Aminonicotinamide derivatives have shown potent activity against various fungal strains by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)anchored proteins.[1]
- Anticancer Activity: The N-(2-aminophenyl)-amide core is a key feature in several classes of anticancer agents, including HDAC inhibitors and kinase inhibitors.

I. Antifungal Activity: A Focus on 2-Aminonicotinamide Analogs

A significant body of research points to the antifungal potential of 2-aminonicotinamide derivatives. These compounds often target the fungal cell wall, a validated target for antifungal drug development.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of a series of 2-amino-N-((5-(((substituted-phenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide derivatives against Candida albicans.[1][2]

Compound	R (Substitution on Phenyl Ring)	MIC ₈₀ (μg/mL) against C. albicans
11g	2-fluoro	0.0313
11h	3-fluoro	0.0313
10b (Reference)	3-fluoro (phenoxy linker)	0.0625
Fluconazole (Control)	-	0.5

Key SAR Observations:

• Fluorine Substitution: The presence of a fluorine atom on the terminal phenyl ring appears to be crucial for potent antifungal activity. Both ortho- and meta-positions of the fluorine on the phenylamino group (compounds 11g and 11h) resulted in excellent activity.[1][2]



• Linker Group: The nature of the linker between the thiophene and the phenyl ring influences activity. The aminomethyl linker in compounds 11g and 11h provided superior activity compared to the oxymethyl linker in the reference compound 10b.[1][2]

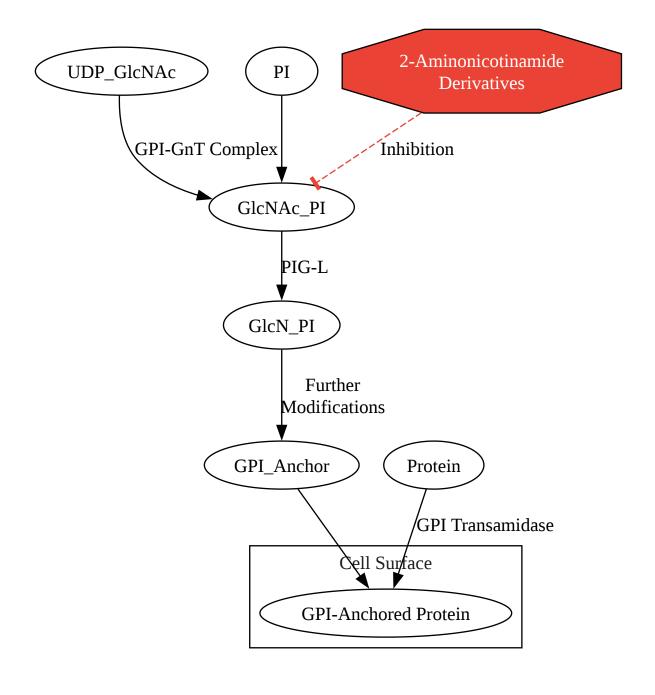
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

- Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Drug Dilution: Compounds were serially diluted in RPMI 1640 medium.
- Incubation: The fungal inoculum was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC₈₀ was defined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth control.[1]

Proposed Mechanism of Action: Inhibition of GPI Biosynthesis





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II. Anticancer Activity: Insights from N-(2-Aminophenyl)-amide Analogs

The N-(2-aminophenyl)-amide scaffold is present in numerous compounds investigated for their anticancer properties, particularly as inhibitors of histone deacetylases (HDACs).

Comparative Anticancer Activity Data



The following table presents the inhibitory concentrations (IC₅₀) of representative N-(2-aminophenyl)-benzamide derivatives against HDACs.

Compound	Target	IC50 (μM)
Entinostat (MS-275)	HDAC1, HDAC3	0.34
Mocetinostat (MGCD0103)	Class I HDACs	0.18

Key SAR Observations:

- Zinc-Binding Group: The 2-aminophenyl group often serves as a key zinc-binding motif in the active site of HDAC enzymes.
- Capping Group: The nature of the "capping group" (the portion of the molecule extending away from the zinc-binding region) significantly influences potency and selectivity against different HDAC isoforms.

Experimental Protocol: HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes can be determined using a fluorometric assay.

- Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.
- Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme.
- Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
- Development: After incubation, a developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent product.
- Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

Logical Relationship of HDAC Inhibition Conclusion



While direct SAR studies on **N-(2-Aminophenyl)-2-chloronicotinamide** derivatives are limited, the analysis of structurally related 2-aminonicotinamides and N-(2-aminophenyl)-amides provides a strong foundation for predicting their potential biological activities and guiding the design of new analogs. The 2-aminonicotinamide core suggests a high likelihood of antifungal activity, potentially through the inhibition of GPI biosynthesis. The N-(2-aminophenyl)-amide moiety points towards possible anticancer effects, likely mediated by HDAC inhibition. Future research should focus on the synthesis and biological evaluation of a focused library of **N-(2-Aminophenyl)-2-chloronicotinamide** derivatives to validate these hypotheses and elucidate the specific SAR for this chemical class. Key modifications to explore would include variations of the substituents on both the nicotinamide and the aminophenyl rings.

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